Solvent Yellow 47
Description
Properties
CAS No. |
12227-04-2 |
|---|---|
Molecular Formula |
C8H4F14O |
Origin of Product |
United States |
Preparation Methods
Physicochemical Profile
Solvent Yellow 47 exhibits a density of 1.17 g/cm³ and demonstrates thermal stability up to 200°C, with light fastness and alkali resistance ratings of 4 and 5, respectively. Its low volatility (≤1.0% at 105°C) and minimal water solubility (≤1.0%) make it suitable for non-polar matrices like hydrocarbon-based fuels and polyolefins. The compound’s tinting strength ranges between 95–105%, indicating consistent batch-to-batch reproducibility.
| Property | Value |
|---|---|
| Appearance | Reddish-yellow powder |
| Heat Resistance | 200°C |
| Volatile Matter (105°C) | ≤1.0% |
| Alkali Resistance | 5 (excellent) |
Structural Analogues and Functional Groups
While the exact structure of Solvent Yellow 47 remains undisclosed, its classification as a solvent dye suggests similarities to azo or metallized azo compounds. For instance, Solvent Yellow 33 (CAS 61725-47-7) and Solvent Green 3 (CAS 128-80-3) are azo dyes requiring diazotization and coupling steps. Patents describe solvent dyes like Solvent Yellow 82 (CAS 12227-83-9) as chromium-complexed azo derivatives, emphasizing ortho-hydroxyl or carboxy groups for metal coordination. Such features enhance solubility in organic solvents and improve thermal stability—traits consistent with Solvent Yellow 47’s technical specifications.
Synthesis Pathways for Solvent Yellow 47
Diazotization and Coupling Reactions
Azo dyes are typically synthesized via diazotization of aromatic amines followed by coupling with electron-rich substrates. For example, Solvent Yellow 33 is produced by diazotizing 2-nitroaniline in hydrochloric acid and sodium nitrite, then coupling with N,N-diethylaniline. By analogy, Solvent Yellow 47 likely employs a similar mechanism:
-
Diazotization : A primary aromatic amine (e.g., 4-aminoazobenzene derivative) is treated with NaNO₂ and HCl at 0–5°C to form a diazonium salt.
-
Coupling : The diazonium salt reacts with a coupling agent (e.g., β-naphthol or substituted aniline) under alkaline conditions to yield the azo intermediate.
Metallization for Enhanced Stability
Metallized azo dyes exhibit superior light fastness and solvent compatibility. Solvent Yellow 47’s high alkali resistance (score 5) and thermal stability suggest the presence of a metal complex, likely chromium or cobalt. Metallization involves refluxing the azo compound with metal salts (e.g., CrCl₃) in aqueous or alcoholic media, forming a 1:1 or 1:2 metal-ligand complex. This step is critical for achieving the final product’s reddish-yellow hue and application performance.
Purification and Formulation Strategies
Solvent-Assisted Crystallization
Crude Solvent Yellow 47 is purified via recrystallization from high-boiling solvents like dimethylformamide (DMF) or ethylene glycol. These solvents dissolve impurities while allowing the dye to precipitate at controlled cooling rates, ensuring particle sizes ≤80 mesh. The process is optimized to minimize volatile residues (≤1.0%) and water-soluble contaminants.
Auxiliary Additives for Standardization
Patents disclose the use of polybutylene glycol (PEG) derivatives to standardize dye strength and improve solubility. For example, Solvent Yellow 82 is blended with PEG 1200 to achieve 95–105% tinting strength—a practice likely extrapolated to Solvent Yellow 47. Additives are introduced during milling or mixing, with strict temperature control to prevent degradation.
Analytical Quality Control Methods
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with C18 columns and methanol-water gradients effectively separates Solvent Yellow 47 from byproducts. UV detection at 254 nm provides quantification limits as low as 0.08 mg/L, ensuring compliance with volatile matter and purity specifications.
Chemical Reactions Analysis
Types of Reactions: Solvent Yellow 47 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Solvent Yellow 47 has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and visualize compounds.
Biology: Employed in staining techniques to highlight specific structures in biological samples.
Medicine: Investigated for potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Widely used in the manufacturing of colored plastics, fibers, and other materials.
Mechanism of Action
The mechanism of action of Solvent Yellow 47 involves its ability to absorb and emit light, making it useful as a fluorescent dye. The compound interacts with molecular targets through π-π interactions and hydrogen bonding, allowing it to bind to specific sites within a molecule or material. This binding can alter the physical and chemical properties of the target, making it useful in various applications .
Comparison with Similar Compounds
Chemical Identification :
Physical and Chemical Properties :
- Appearance : Reddish yellow powder .
- Density : 1.17 g/cm³ .
- Heat Resistance : Stable up to 200°C .
- Light Fastness : Rated 4 (ISO scale) .
- Solubility: Low water solubility (≤1.0%) but compatible with non-polar solvents like oils, waxes, and fuels .
- Acid/Alkali Resistance : Acid resistance (3/5), alkali resistance (5/5) .
Applications :
Used in plastics, polymers, rubber, lubricants, printing inks, candles, and fuels due to its thermal stability and moderate light resistance .
Comparison with Similar Solvent Yellows
Solvent Yellow 25 (C.I. 37219-73-1)
Key Properties :
| Property | Solvent Yellow 25 | Solvent Yellow 47 |
|---|---|---|
| Molecular Formula | Not disclosed | C₁₆H₁₂N₄O₉S₂ |
| Heat Resistance | 180°C | 200°C |
| Light Fastness | 6 | 4 |
| Acid Resistance | 4 | 3 |
| Alkali Resistance | 4 | 5 |
| Density (g/cm³) | 1.35 | 1.17 |
| Primary Applications | Coatings, leather | Plastics, fuels |
Notes:
Solvent Yellow 82 (C.I. 85029-58-9)
Key Properties :
Comparison :
Solvent Yellow 88 (C.I. 85408-46-4)
Key Properties :
Comparison :
Solvent Yellow 14 (C.I. 19025-99-6)
Key Properties :
Comparison :
- SY14 has a simpler molecular structure and lower molecular weight (≈291 g/mol) compared to SY47 (468.42 g/mol) .
- SY47 offers better thermal stability (200°C vs. unspecified for SY14) .
Research and Regulatory Insights
- SY47’s Advantages : Its azo structure and absence of heavy metals make it safer for broad industrial use .
- SY82/SY88 Limitations : Chromium content necessitates compliance with REACH and OSHA guidelines, increasing operational costs .
- Market Trends : SY47 remains dominant in plastics and fuels due to its balanced performance-to-safety ratio, while metal-complex dyes (e.g., SY82/88) face declining demand due to regulatory pressures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
